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Compound of Interest

Compound Name: Paliperidone Palmitate

Cat. No.: B1678296

Introduction

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the
treatment of schizophrenia and schizoaffective disorder.[1][2] To improve its therapeutic profile,
paliperidone has been formulated into an extended-release (ER) oral dosage form utilizing the
Osmotic-controlled Release Oral delivery System (OROS®).[2][3] This advanced drug delivery
technology, marketed as Invega®, is designed to provide controlled and consistent release of
paliperidone over a 24-hour period, allowing for once-daily administration.[4] The OROS®
technology aims to minimize the peak-to-trough fluctuations in plasma drug concentrations
often seen with immediate-release formulations, which can enhance tolerability and patient
compliance.[5][6]

Mechanism of OROS® Push-Pull™ Technology

The Invega® tablet employs a specific type of OROS® system known as the Push-Pull™
technology. This system is meticulously engineered to achieve a gradually ascending drug
release rate.

The tablet consists of three main components:

o A semipermeable membrane: This outer casing is permeable to water but not to the drug or
osmotic agents inside.[4]

o Atrilayer osmotic core: This core is composed of two drug layers and one "push” layer.[2][3]
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o Drug Layers: These layers contain paliperidone and excipients. To achieve the ascending
release profile, the two layers have different drug concentrations.

o Push Layer: This layer contains osmotically active components and hydrophilic polymers.

[5]

» Precision-drilled orifices: Two laser-drilled holes are present on the drug-layer side of the
tablet.[5]

Upon ingestion, the semipermeable membrane allows gastrointestinal fluid to be drawn into the
tablet core at a controlled rate.[4][5] The water hydrates the polymers in the push layer, causing
it to swell and expand. This expansion exerts pressure on the drug layers, forcing a gelled
suspension of paliperidone out through the precision-drilled orifices.[5] The rate of drug delivery
is determined by the rate of water entry across the semipermeable membrane.[4] The
biologically inert tablet shell remains intact during its transit through the gastrointestinal tract
and is eliminated in the stool.[5]

Drug Release Process

1. Water from Gl tract enters tablet via osmosis 2. Push Layer swells 3. Pressure is exerted on Drug Layers. 4. Gelled drug is expelled through orifice
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Caption: Workflow of the OROS® Push-Pull™ delivery system for paliperidone.

Pharmacological Mechanism of Action of Paliperidone
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Paliperidone's therapeutic effects in schizophrenia are mediated primarily through its
antagonist activity at central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptors.
[7][8] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for
mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][9]
The antagonism of 5-HT2A receptors is believed to contribute to the alleviation of negative
symptoms, like social withdrawal and apathy.[8] Paliperidone has a higher affinity for 5-HT2A
receptors than for D2 receptors, a characteristic of atypical antipsychotics that may contribute
to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[2]

[7]

Additionally, paliperidone acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors, as
well as H1 histaminergic receptors, which can contribute to side effects like orthostatic
hypotension and sedation.[1][9] It has no significant affinity for cholinergic muscarinic receptors.

[2]14]
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Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.
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Data Presentation

Table 1. Pharmacokinetic Parameters of OROS® Paliperidone in Healthy Adults

This table summarizes the key pharmacokinetic parameters following single oral doses of
paliperidone extended-release (ER) tablets.

Parameter 3 mg Dose 9 mg Dose Reference
Tmax (h) 22.2 (median) 24.8 (median)

Cmax (ng/mL) 43+1.8 145+5.0 [10]
AUCO-t (ng-h/mL) 181.7 + 66.7 598.0 + 224.9 [10]
AUCO-o (ng-h/mL) 212.8+82.2 684.0 + 276.5 [10]

t1/2 (h) ~23 ~23

Absolute Oral
) o 28% 28% [2]
Bioavailability

Abbreviations: Tmax = Time to reach maximum plasma concentration; Cmax = Maximum
plasma concentration; AUCO-t = Area under the plasma concentration-time curve from time
zero to the last measurable concentration; AUCO-c = Area under the plasma concentration-
time curve from time zero to infinity; t1/2 = Terminal elimination half-life. Data are presented as
mean = standard deviation unless otherwise noted.

Table 2: In Vitro Dissolution Profile and Acceptance Criteria for OROS® Paliperidone Tablets

This table shows the typical dissolution specifications for various strengths of Invega® tablets,
as per regulatory filings.
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Target % Drug Target % Drug

Time Point (hours) Released (Lower Released (Upper Reference
Limit) Limit)

2 0% 20%

8 25% 55%

14 60% 90% [11]

24 Not Less Than 80%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for OROS® Paliperidone

This protocol describes a standard method for evaluating the drug release profile from an
osmotic pump tablet.

¢ Objective: To determine the in vitro release rate of paliperidone from the OROS® extended-
release formulation over 24 hours.

o Apparatus: USP Dissolution Apparatus Il (Paddle Method).[12]
e Method:

o Prepare the dissolution medium. A typical approach involves using media of different pH to
simulate the transit through the gastrointestinal tract, for example, 900 mL of pH 1.2
hydrochloric acid buffer for the first 2 hours, followed by a change to 900 mL of pH 7.4
phosphate buffer.[13]

o Set the temperature of the dissolution medium to 37 £ 0.5°C.[13]
o Set the paddle rotation speed to 50 rpm.[12]
o Place one paliperidone ER tablet into each dissolution vessel.

o Withdraw samples (e.g., 5 mL) of the dissolution medium at predetermined time points
(e.0., 2, 8, 14, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed
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medium.

o Filter the samples promptly through a suitable filter (e.g., 0.45 um).

o Analyze the concentration of paliperidone in the samples using a validated analytical
method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis
Spectrophotometry at a wavelength of 238 nm.[12][14]

o Calculate the cumulative percentage of drug released at each time point relative to the
labeled dose.

Protocol 2: Single-Dose Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical clinical study to assess the pharmacokinetic profile of OROS®
paliperidone.

o Objective: To characterize the absorption, distribution, and elimination of a single oral dose of
paliperidone ER.

o Study Design: Single-center, open-label, single-dose, parallel-group study.[10]

e Subjects: Healthy adult volunteers, screened for inclusion/exclusion criteria.

o Method:

o Subjects are admitted to the clinical research unit.

o Following an overnight fast, subjects receive a single oral dose of paliperidone ER (e.g., 3
mg or 9 mg) with water.[10] The tablet must be swallowed whole and not chewed, divided,
or crushed.[3][4]

o Collect serial blood samples (e.g., via an indwelling catheter) into appropriate
anticoagulant tubes at specified time points. A typical schedule would be pre-dose (0
hours) and at 1, 2, 4, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose.[10]

o Process the blood samples by centrifugation to separate the plasma. Store the plasma
samples frozen (e.g., at -20°C or lower) until analysis.
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o Determine the plasma concentrations of paliperidone using a validated bioanalytical
method, such as liquid chromatography-mass spectrometry (LC-MS).

o Use the plasma concentration-time data to calculate key pharmacokinetic parameters for
each subject, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.
[10]

o Monitor subjects for safety and tolerability throughout the study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: OROS® Technology for Oral
Paliperidone Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678296#application-of-the-oros-technology-for-oral-
paliperidone-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1678296#application-of-the-oros-technology-for-oral-paliperidone-delivery
https://www.benchchem.com/product/b1678296#application-of-the-oros-technology-for-oral-paliperidone-delivery
https://www.benchchem.com/product/b1678296#application-of-the-oros-technology-for-oral-paliperidone-delivery
https://www.benchchem.com/product/b1678296#application-of-the-oros-technology-for-oral-paliperidone-delivery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678296?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

